Métabolite du prasugrel
Vue d'ensemble
Description
R-138727 est un métabolite du prasugrel, un médicament antiplaquettaire. Il appartient à la famille des phénylméthylamines, qui sont des composés contenant une fraction phénylméthylamine. Ce métabolite joue un rôle crucial dans l'inhibition de l'agrégation plaquettaire, ce qui le rend important dans la prévention des événements cardiovasculaires thrombotiques .
Applications De Recherche Scientifique
R-138727 has several scientific research applications, including:
Chemistry: Used as a model compound to study the metabolism of thienopyridines.
Biology: Investigated for its role in platelet aggregation and cardiovascular health.
Medicine: Used in the development of antiplatelet therapies for the prevention of thrombotic events.
Industry: Employed in the production of prasugrel and related compounds
Mécanisme D'action
Target of Action
The primary target of the Prasugrel metabolite, also known as R-138727, is the P2Y12 type ADP receptors on platelets . These receptors play a crucial role in platelet activation and aggregation, which are key processes in blood clotting .
Mode of Action
R-138727 interacts with its targets by irreversibly binding to the P2Y12 type ADP receptors on platelets . This binding prevents the activation of the GPIIb/IIIa receptor complex , resulting in the inhibition of ADP-mediated platelet activation and aggregation .
Biochemical Pathways
The inhibition of the P2Y12 receptor by R-138727 affects the ADP-mediated platelet activation and aggregation pathway . This pathway is crucial for the formation of blood clots. By inhibiting this pathway, R-138727 reduces the risk of thrombotic cardiovascular events .
Pharmacokinetics
Prasugrel, the prodrug of R-138727, undergoes rapid intestinal and serum metabolism via esterase-mediated hydrolysis to a thiolactone intermediate, which is then converted, via CYP450-mediated (primarily CYP3A4 and CYP2B6) oxidation, to the active metabolite R-138727 . The pharmacokinetics of prasugrel metabolites were found to be linear and dose proportional in healthy volunteers . The median plasma half-life of the active metabolite is approximately 4 hours , and excretion is mainly urinary .
Result of Action
The result of R-138727’s action is the reduction of platelet activation and aggregation . This leads to a decreased risk of thrombotic cardiovascular events in patients with conditions such as unstable angina or non-ST-elevation myocardial infarction (NSTEMI), and in patients with ST-elevation myocardial infarction (STEMI) when managed with either primary or delayed percutaneous coronary intervention (PCI) .
Action Environment
The action of R-138727 can be influenced by various environmental factors. For instance, the metabolic formation of R-138727 from prasugrel was found to be stereoselective, where 84% of R-138727 was present as the two most pharmacologically potent isomers . The ratios of the R-138727 stereoisomers were consistent among subjects, regardless of the dose, time of sample collection, or whether the blood was sampled after the first dose or after 4 weeks of therapy . This suggests that the action, efficacy, and stability of R-138727 are relatively consistent across different environments and conditions .
Analyse Biochimique
Biochemical Properties
The prasugrel metabolite, R-138727, is formed through the enzymatic transformation of prasugrel in the liver. This active metabolite binds irreversibly to the P2Y12 receptor on platelets, inhibiting adenosine diphosphate-induced platelet aggregation . The prasugrel metabolite interacts with various enzymes and proteins, including cytochrome P450 enzymes (primarily CYP3A4 and CYP2B6, and to a lesser extent CYP2C9 and CYP2C19) during its formation . The interaction with the P2Y12 receptor is crucial for its antiplatelet activity, as it prevents the activation of the glycoprotein GPIIb/IIIa complex, thereby inhibiting platelet aggregation .
Cellular Effects
The prasugrel metabolite exerts significant effects on platelets by inhibiting their aggregation. This inhibition is achieved through the irreversible binding of the prasugrel metabolite to the P2Y12 receptor on the platelet surface . This binding prevents the activation of the glycoprotein GPIIb/IIIa complex, which is essential for platelet aggregation. Additionally, the prasugrel metabolite influences cell signaling pathways by inhibiting adenosine diphosphate-mediated signaling, which is crucial for platelet activation and aggregation . The prasugrel metabolite does not significantly affect other cell types or cellular processes, as its primary target is the platelet P2Y12 receptor .
Molecular Mechanism
The molecular mechanism of action of the prasugrel metabolite involves its irreversible binding to the P2Y12 receptor on platelets . This binding prevents the interaction of adenosine diphosphate with its receptor, thereby inhibiting the activation of the glycoprotein GPIIb/IIIa complex . The prasugrel metabolite’s binding to the P2Y12 receptor is facilitated by the formation of a covalent bond with cysteine residues on the receptor . This covalent binding ensures the irreversible inhibition of the receptor, leading to prolonged antiplatelet effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of the prasugrel metabolite are observed to be stable over time. The prasugrel metabolite has a half-life of approximately 3.7 hours and is primarily excreted through the urine (70%) and feces (25%) . The stability of the prasugrel metabolite ensures its prolonged antiplatelet effects, which are maintained over the duration of treatment . Long-term studies have shown that the prasugrel metabolite maintains its efficacy in inhibiting platelet aggregation without significant degradation .
Dosage Effects in Animal Models
In animal models, the effects of the prasugrel metabolite vary with different dosages. Higher doses of prasugrel result in increased exposure to the active metabolite, leading to greater inhibition of platelet aggregation . At very high doses, the prasugrel metabolite may cause adverse effects such as bleeding . Studies have shown that a loading dose of 60 mg followed by a maintenance dose of 10 mg daily is effective in achieving optimal antiplatelet effects while minimizing the risk of adverse effects .
Metabolic Pathways
The metabolic pathways of prasugrel involve its conversion to the active metabolite, R-138727, through a two-step process . The first step is the hydrolysis of prasugrel to a thiolactone intermediate by human carboxylesterase 2 . The second step involves the oxidation of the thiolactone intermediate to the active metabolite by cytochrome P450 enzymes (primarily CYP3A4 and CYP2B6) . This metabolic pathway ensures the efficient conversion of prasugrel to its active form, which is essential for its antiplatelet activity .
Transport and Distribution
The prasugrel metabolite is rapidly absorbed and distributed within the body following oral administration . It is hydrolyzed in the intestine to the thiolactone intermediate, which is then transported to the liver for further metabolism . The active metabolite is distributed primarily to the platelets, where it exerts its antiplatelet effects by binding to the P2Y12 receptor . The prasugrel metabolite is not detected in plasma following oral administration, indicating its rapid conversion and distribution to target sites .
Subcellular Localization
The subcellular localization of the prasugrel metabolite is primarily within the platelets, where it binds to the P2Y12 receptor on the platelet surface . This localization is crucial for its antiplatelet activity, as the P2Y12 receptor is a key mediator of platelet aggregation . The prasugrel metabolite does not significantly localize to other cellular compartments or organelles, as its primary target is the platelet P2Y12 receptor .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
R-138727 est synthétisé par une série de réactions chimiques à partir du prasugrel. Le processus implique l'hydrolyse du prasugrel pour former un intermédiaire thiolactone, qui est ensuite métabolisé en R-138727. Cette conversion est catalysée par plusieurs enzymes du cytochrome P450, dont CYP3A et CYP2B6 .
Méthodes de Production Industrielle
La production industrielle de R-138727 implique l'utilisation de carboxylestérases pour hydrolyser le prasugrel en son métabolite actif. Ce processus est optimisé pour garantir un rendement et une pureté élevés du produit final .
Analyse Des Réactions Chimiques
Types de Réactions
R-138727 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Catalysée par les enzymes du cytochrome P450.
Réduction : Implique la réduction du groupe thiol.
Substitution : Réactions impliquant la substitution de groupes fonctionnels sur le cycle phényle.
Réactifs et Conditions Courants
Oxydation : Peroxyde d'hydrogène et enzymes du cytochrome P450.
Réduction : Agents réducteurs tels que le borohydrure de sodium.
Substitution : Divers agents halogénants et catalyseurs.
Principaux Produits Formés
Les principaux produits formés à partir de ces réactions comprennent divers stéréoisomères de R-138727, les isomères (R, S)- et (R, R)- étant les plus puissants .
Applications de la Recherche Scientifique
R-138727 a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier le métabolisme des thiénopyridines.
Biologie : Étudié pour son rôle dans l'agrégation plaquettaire et la santé cardiovasculaire.
Médecine : Utilisé dans le développement de thérapies antiplaquettaires pour la prévention des événements thrombotiques.
Industrie : Employé dans la production de prasugrel et de composés apparentés
Mécanisme d'Action
R-138727 exerce ses effets en antagonisant le récepteur P2Y12, un récepteur de la diadénosine diphosphate exprimé sur les plaquettes. Cette inhibition empêche l'activation du récepteur par la diadénosine diphosphate, inhibant ainsi l'agrégation plaquettaire et réduisant le risque de formation de caillots sanguins .
Comparaison Avec Des Composés Similaires
Composés Similaires
Clopidogrel : Un autre médicament antiplaquettaire thiénopyridine.
Ticlopidine : Un agent antiplaquettaire plus ancien avec un mécanisme d'action similaire.
Unicité
R-138727 est unique en raison de son inhibition puissante et irréversible du récepteur P2Y12, ce qui le distingue des autres composés similaires. Son efficacité et sa spécificité élevées en font un composé précieux en thérapie antiplaquettaire .
Propriétés
IUPAC Name |
(2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO3S/c19-14-4-2-1-3-13(14)17(18(23)11-5-6-11)20-8-7-15(24)12(10-20)9-16(21)22/h1-4,9,11,15,17,24H,5-8,10H2,(H,21,22)/b12-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUQVNSJSJHFPS-XFXZXTDPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC(C(=CC(=O)O)C3)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC(/C(=C\C(=O)O)/C3)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50439427 | |
Record name | (2Z)-{1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50439427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204204-73-9, 239466-74-1 | |
Record name | (2Z)-2-[1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-mercapto-3-piperidinylidene]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=204204-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | R-138727 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204204739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2Z)-{1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50439427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.